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molecular formula C13H19ClO4 B8364228 4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene

4-(Chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene

Cat. No. B8364228
M. Wt: 274.74 g/mol
InChI Key: NNGFVXRHUNIWKS-UHFFFAOYSA-N
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Patent
US07872014B2

Procedure details

To a solution of (3,4-bis{[2-(methyloxy)ethyl]oxy}phenyl)methanol (0.82 g, 3.2 mmol) and pyridine (0.41 mL 5.1 mmol) in tetrahydrofuran (20 mL) at 0° C. was added thionyl chloride (0.26 mL, 3.5 mmol) and the reaction mixture warmed to room temperature and stirred for one hour. Then it was poured into water (40 mL) and extracted with ethyl acetate (3×40 mL). The combined extract was washed with water and brine (40 mL each), dried over sodium sulfate, filtered and concentrated to give 4-(chloromethyl)-1,2-bis{[2-(methyloxy)ethyl]oxy}benzene (0.65 g, 2.4 mmol, 75% yield) 1H NMR (400 MHz, CDCl3): 6.95-6.84 (m, 3H), 4.53 (s, 2H), 4.17-4.13 (m, 4H), 3.78-3.74 (m, 4H), 3.44 (s, 6H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:17]O)[CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][O:15][CH3:16].N1C=CC=CC=1.S(Cl)([Cl:27])=O.O>O1CCCC1>[Cl:27][CH2:17][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH2:13][CH2:14][O:15][CH3:16])=[C:6]([O:5][CH2:4][CH2:3][O:2][CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
COCCOC=1C=C(C=CC1OCCOC)CO
Name
Quantity
0.41 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.26 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water and brine (40 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=CC(=C(C=C1)OCCOC)OCCOC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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